3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine
CAS No.: 51549-29-2
Cat. No.: VC0041031
Molecular Formula: C₂₁H₄₁N₃O₄Si₂
Molecular Weight: 455.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51549-29-2 |
|---|---|
| Molecular Formula | C₂₁H₄₁N₃O₄Si₂ |
| Molecular Weight | 455.74 |
| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidin-2-one |
| Standard InChI | InChI=1S/C21H41N3O4Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)24-12-11-17(22)23-19(24)25/h11-12,15-16,18H,13-14H2,1-10H3,(H2,22,23,25)/t15-,16+,18+/m0/s1 |
| SMILES | CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C |
Introduction
Structural Characteristics
3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine consists of a deoxycytidine core with two tert-butyldimethylsilyl (TBDMS) protecting groups specifically attached to the 3' and 5' hydroxyl positions of the deoxyribose sugar moiety. The structure maintains the β-N-glycosidic linkage between the sugar and the cytosine base, which is characteristic of naturally occurring nucleosides. The cytosine base contains an amino group at the 4-position and a carbonyl group at the 2-position, forming part of the pyrimidine ring structure .
The TBDMS groups are bulky silyl ethers that provide excellent protection for alcohols in organic synthesis due to their high stability under various reaction conditions. Each TBDMS group contains a silicon atom bonded to two methyl groups and a tert-butyl group, creating a sterically hindered environment that shields the protected hydroxyl groups from nucleophilic attack. This steric hindrance is a key factor in the group's protective capability.
Applications in Research
3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine serves as a critical intermediate in nucleic acid chemistry with diverse applications spanning multiple research areas. Its primary application lies in oligonucleotide synthesis, where it functions as a protected building block that enables the sequential addition of nucleosides in a controlled manner to create custom DNA sequences.
In molecular biology research, this protected nucleoside is essential for synthesizing modified oligonucleotides used as probes, primers, and research tools. The selective protection strategy afforded by the TBDMS groups allows for further modifications of the nucleobase or other positions while keeping the reactive hydroxyl groups blocked, enabling the creation of nucleic acid derivatives with novel properties.
One specific application, derived from the search results, indicates that 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine serves as an intermediate in the biosynthesis of cholyl-CoA, highlighting its utility beyond traditional oligonucleotide synthesis . Additionally, it plays a role in research examining DNA adducts, particularly in studies investigating the mechanisms of DNA damage and repair, as seen in research on 4-(3-pyridyl)-4-oxobutyl-DNA adducts .
The compound's importance extends to gene therapy research, where modified oligonucleotides are being investigated as potential therapeutic agents. These modified nucleic acids require protected building blocks like 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine during their synthesis to ensure precise control over the modification processes.
Diagnostic applications represent another significant area where this compound contributes to research progress. Modified oligonucleotides are extensively used in diagnostic assays, including PCR primers, hybridization probes, and nucleic acid-based sensors, all of which may require protected nucleosides during their development and optimization.
Research Findings
Research involving 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine has demonstrated several significant findings regarding its synthesis efficiency, stability, and applications in complex nucleic acid chemistry. Studies have established that the use of TBDMS protection groups can significantly improve both the yield and purity of synthesized nucleic acids by effectively blocking the reactive hydroxyl groups that might otherwise participate in unwanted side reactions.
Research has also explored the use of 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine in the context of DNA adduct studies. For example, in research investigating 4-(3-pyridyl)-4-oxobutyl-DNA adducts, this protected nucleoside was employed as a key intermediate. The study identified previously unknown 2'-deoxycytidine and 2'-deoxyuridine adducts, highlighting the compound's utility in elucidating mechanisms of DNA modification .
The effectiveness of TBDMS protection in nucleoside chemistry has been compared with alternative protection strategies, with results suggesting that TBDMS groups offer an optimal balance of stability during synthesis and selective deprotection when required. This balance is crucial for the development of efficient synthetic routes to complex nucleic acid derivatives.
Table 2: Research Applications and Findings Related to 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine
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